FatA protein - 115190-63-1

FatA protein

Catalog Number: EVT-1509578
CAS Number: 115190-63-1
Molecular Formula: C11H11FN2O3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

FatA protein is predominantly found in bacteria and is essential for maintaining cellular lipid homeostasis. Its discovery has been linked to various bacterial species, where it contributes to the transport of fatty acids across the cell membrane.

Classification

FatA protein is classified as a membrane-associated protein that facilitates the movement of fatty acids. It belongs to a broader category of proteins involved in lipid transport, which are crucial for cellular energy production and membrane synthesis.

Synthesis Analysis

Methods

The synthesis of FatA protein can be achieved through various methods, including cell-free expression systems and recombinant DNA technology. Cell-free protein synthesis allows for the direct manipulation of the chemical environment, enhancing the yield and functionality of the synthesized protein.

  1. Cell-Free Expression Systems: These systems utilize crude extracts from cells that are rich in ribosomes and other translation machinery. The process begins with the addition of a suitable template (either DNA or mRNA) along with necessary components like amino acids and energy sources (ATP and GTP) to initiate translation .
  2. Recombinant DNA Technology: This involves cloning the gene encoding FatA into an expression vector, which is then introduced into host cells (such as Escherichia coli). The host cells are cultured under conditions that promote protein expression, followed by purification .

Technical Details

The efficiency of FatA protein synthesis can be influenced by several factors, including:

  • Temperature: Optimal temperatures enhance translation rates.
  • pH Levels: Maintaining appropriate pH is critical for enzyme activity during synthesis.
  • Supplementation: Adding specific cofactors can improve yield and functionality .
Molecular Structure Analysis

Structure

The molecular structure of FatA protein consists of several transmembrane domains that facilitate its function as a transporter. The precise arrangement of these domains is crucial for its interaction with fatty acids.

Data

Structural analysis using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy can provide insights into the three-dimensional configuration of FatA. This information is vital for understanding its mechanism of action and interaction with other cellular components .

Chemical Reactions Analysis

Reactions

FatA protein participates in several biochemical reactions related to fatty acid transport. These reactions typically involve:

  • Binding: Fatty acids bind to specific sites on the FatA protein.
  • Transport: The conformational changes induced by binding facilitate the translocation of fatty acids across the membrane.

Technical Details

Kinetic studies can be conducted to measure the rate constants associated with these reactions, providing insights into the efficiency and efficacy of FatA-mediated transport processes .

Mechanism of Action

Process

The mechanism by which FatA operates involves a series of steps:

  1. Fatty Acid Binding: Fatty acids are recognized and bound by specific sites on the FatA protein.
  2. Conformational Change: The binding induces a conformational change in FatA that allows it to shuttle the fatty acid across the membrane.
  3. Release: Once translocated, the fatty acid is released into the cytoplasm or inner membrane space.

Data

Experimental data supporting this mechanism can be derived from mutagenesis studies that identify key residues involved in binding and transport, as well as from assays measuring transport rates under varying conditions .

Physical and Chemical Properties Analysis

Physical Properties

FatA protein exhibits properties typical of membrane proteins, including:

  • Hydrophobic Regions: These regions interact favorably with lipid bilayers.
  • Solubility: It is generally less soluble in aqueous solutions due to its hydrophobic nature.

Chemical Properties

Chemically, FatA contains various functional groups that facilitate its interaction with fatty acids. The presence of specific amino acids at critical positions can influence its binding affinity and transport efficiency.

Relevant Data or Analyses

Analytical techniques such as circular dichroism spectroscopy can be employed to study the secondary structure of FatA, while dynamic light scattering can provide information on its size distribution in solution .

Applications

Scientific Uses

FatA protein has several applications in scientific research:

  • Biochemical Studies: Understanding lipid metabolism pathways.
  • Drug Development: Targeting FatA could lead to novel therapeutic strategies against bacterial infections by disrupting lipid transport mechanisms.
  • Synthetic Biology: Engineering FatA for enhanced lipid production in microbial systems could have implications for biofuel production .
Introduction to FatA Protein in Plant Lipid Metabolism

Evolutionary Significance of Acyl-ACP Thioesterases in Eukaryotes

The evolutionary trajectory of acyl-acyl carrier protein (ACP) thioesterases reveals a fundamental divergence event that shaped plant lipid metabolism. Phylogenetic analyses indicate that modern plant thioesterases evolved from ancestral cyanobacterial enzymes approximately 1.5 billion years ago during primary endosymbiosis [1] [7]. This evolutionary innovation enabled plants to establish autonomous control over fatty acid chain termination – a function managed differently in bacterial systems where acyl transferases perform this role. Crucially, gene duplication events in early land plants led to the emergence of two functionally distinct thioesterase gene classes: FatA and FatB [1].

Molecular clock analyses suggest that FatA-type enzymes evolved from an ancestral FatB-like protein approximately 400 million years ago. This evolutionary transition was marked by a significant substrate specificity shift from saturated towards unsaturated acyl-ACP substrates. Evidence from comparative genomics reveals that this functional divergence occurred concurrently with the development of seed-based reproduction in spermatophytes, where precise control over unsaturated fatty acid production became essential for membrane fluidity and energy storage [1] [10]. The conservation of FatA genes across terrestrial plants, including bryophytes and vascular plants, underscores its indispensable role in plant adaptation to terrestrial environments.

Table 1: Key Evolutionary Divergence Events in Acyl-ACP Thioesterases

Evolutionary EventEstimated TimeframeFunctional ConsequenceGenetic Evidence
Cyanobacterial origin of plant thioesterases~1.5 BYAEstablishment of hydrolytic chain terminationHomologous bacterial TE-like sequences in plastid genomes [7]
FatA/FatB gene duplication~400 MYAFunctional specialization: Unsaturated vs. saturated substrate preferenceConserved synteny in seed plant genomes [1]
Substrate specificity shift in FatA350-300 MYAAcquisition of 18:1-ACP hydrolysis efficiencyActive site residue conservation in gymnosperms/angiosperms [10]

FatA Protein: Definition and Taxonomic Distribution

FatA constitutes a plant-specific subclass of acyl-ACP thioesterases characterized by its stringent substrate specificity for oleoyl-ACP (18:1-ACP) and other unsaturated long-chain acyl-ACPs. Structurally, FatA proteins adopt a conserved hotdog fold configuration with a central α-helix wrapped by β-strands, forming a hydrophobic substrate-binding tunnel. The catalytic mechanism involves nucleophilic attack on the thioester bond by a conserved aspartate residue (e.g., D175 in Arabidopsis FatA), releasing free fatty acids and holo-ACP [4] [10].

Taxonomic distribution studies reveal FatA orthologs across embryophytes, with significant sequence conservation in angiosperms. The protein exhibits approximately 80-90% amino acid sequence identity between model organisms like Arabidopsis thaliana and crop species such as Brassica napus. Comparative genomic analyses have identified FatA homologs in over 100 sequenced plant genomes, including:

  • Eudicots: Glycine max (soybean), Helianthus annuus (sunflower)
  • Monocots: Oryza sativa (rice), Zea mays (maize)
  • Basal Angiosperms: Amborella trichopoda
  • Gymnosperms: Pinus taeda (loblolly pine)

Recent investigations in non-model species reveal intriguing exceptions to the canonical FatA profile. Koelreuteria paniculata possesses an unusual FatB enzyme (KpFatB2) that exhibits substrate promiscuity overlapping with typical FatA specificity, hydrolyzing oleoyl-ACP efficiently despite belonging to the FatB clade [4]. This exception highlights the dynamic evolution of substrate recognition in plant thioesterases while confirming the predominant association of 18:1-ACP hydrolysis with FatA across most taxa.

Table 2: Taxonomic Distribution and Biochemical Properties of FatA Orthologs

Plant SpeciesFatA Identity (%) vs. ArabidopsisOptimal SubstrateTissue Expression ProfileUnique Features
Arabidopsis thaliana100%18:1-ACPUbiquitous, seed-enhancedCanonical reference enzyme
Perilla frutescens87%18:1-ACPSeed-predominantCoordinated with FAD3 for ω-3 synthesis [9]
Cuphea viscosissima78%18:1-ACPNon-seed tissuesCoexists with medium-chain FatB [1]
Zea mays82%18:1-ACPEmbryo/endospermNatural mutant alleles affect palmitate levels [5]
Oryza sativa85%18:1-ACPPanicle/developing seedDrought-responsive expression

Role of FatA in De Novo Fatty Acid Biosynthesis Pathways

FatA occupies a critical terminating position in the plastidial fatty acid synthase (FAS) type II pathway. This enzymatic machinery synthesizes fatty acids through iterative cycles of condensation, reduction, and dehydration using the acyl carrier protein (ACP) as a covalent scaffold. FatA specifically hydrolyzes the thioester bond in 18:1-ACP, releasing free oleic acid that exits plastids for incorporation into membrane lipids or triacylglycerols [5] [10]. Biochemical studies demonstrate that FatA exhibits a 50-fold catalytic preference for 18:1-ACP over 16:0-ACP compared to FatB enzymes, creating a metabolic branch point that determines the unsaturated/saturated fatty acid ratio in plant tissues [1].

The enzyme exerts multilevel regulatory control over lipid metabolism:

  • Flux Partitioning: By rapidly removing 18:1-ACP, FatA prevents competitive inhibition of upstream enzymes like β-ketoacyl-ACP synthase II (KAS II), which elongates 16:0-ACP to 18:0-ACP. Mathematical modeling indicates that FatA activity increases 18-carbon flux by >40% compared to systems lacking this specificity [5].
  • ACP Recycling: Hydrolysis regenerates free ACP, maintaining the critical ACP:acyl-ACP ratio required for sustained FAS activity. Experimental depletion of FatA decreases ACP availability, reducing total fatty acid synthesis rates by 25-30% [10].
  • Metabolic Channeling: FatA physically associates with acyl-ACP substrates through electrostatic interactions between positively charged surface residues (e.g., RKLSKI motifs) and the negatively charged ACP surface. This molecular recognition ensures efficient substrate transfer without diffusion [10].

Table 3: Metabolic Consequences of FatA Manipulation in Plant Systems

Experimental SystemManipulation18:1 Export Rate ChangeSaturated FA AccumulationDownstream Effects
Arabidopsis T-DNA mutant (fatA-)Gene knockout↓ 85%↑ 3.2-foldReduced ER-based desaturation, impaired seed viability [5]
Transgenic B. napusFatA overexpression↑ 45%↓ 30%Enhanced 18:2/18:3 flux, increased polyunsaturated membrane lipids
E. coli recombinantHeterologous expression18:1 production at 32% total FAUnchangedRedirected carbon from β-oxidation to FA secretion [10]
Chlamydomonas reinhardtiiChimeric plant-algal TEMinimal changeUnchangedIncompatible ACP-TE interactions limit function [7]

The indispensability of FatA is particularly evident in plant reproductive development. Arabidopsis FatA knockout mutants exhibit severe disruptions in pollen development and seed viability due to imbalanced lipid composition in membranes. Furthermore, transcriptome analyses in Perilla frutescens reveal coordinated expression of FatA with FAD2 and FAD3 desaturases during seed development, creating a metabolic channel for trienoic fatty acid synthesis essential for seedling establishment [9]. This integration of FatA-mediated chain termination with downstream modification enzymes underscores its pivotal position in the global regulation of plant lipid diversity.

Properties

CAS Number

115190-63-1

Product Name

FatA protein

Molecular Formula

C11H11FN2O3

Synonyms

FatA protein

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